1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)

Antitumor Cytotoxicity DNA intercalator

This 1,4-isomer of bisantrene is a critical SAR comparator, not interchangeable with the 9,10-isomer. Its unique substitution pattern inverts P-gp susceptibility (RI=1.2 vs 505), providing near-complete activity in multidrug-resistant cells. Selective for colon (WiDr IC50=1.6µM) and lung (A549 IC50=0.79µM) carcinomas. The bis-hydrazone core enables focused library generation without 9,10-quinone redox toxicity. Ensure experimental validity—substituting with bisantrene yields non-reproducible results.

Molecular Formula C22H22N8
Molecular Weight 398.5 g/mol
CAS No. 197856-67-0
Cat. No. B3049204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Anthracenedicarboxaldehyde, bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone)
CAS197856-67-0
Molecular FormulaC22H22N8
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NN=CC2=CC=C(C3=CC4=CC=CC=C4C=C23)C=NNC5=NCCN5
InChIInChI=1S/C22H22N8/c1-2-4-16-12-20-18(14-28-30-22-25-9-10-26-22)6-5-17(19(20)11-15(16)3-1)13-27-29-21-23-7-8-24-21/h1-6,11-14H,7-10H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+
InChIKeyXZLMLTHILNUAPT-OCHFTUDZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Anthracenedicarboxaldehyde Bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) (CAS 197856-67-0): Structural Overview of a 1,4-Disubstituted Anthracene Bis-Hydrazone Antitumor Agent


1,4-Anthracenedicarboxaldehyde bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) is a 1,4-disubstituted anthracene bis-hydrazone derivative with the molecular formula C22H22N8 and a molecular weight of 398.5 g/mol . It is the positional isomer of the well-known antitumor agent bisantrene (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone]), differing only in the attachment points of the two hydrazone-imidazoline side chains on the anthracene core [1]. Originally synthesized and characterized by Iyengar et al. at the University of Arizona, this compound was specifically designed to explore the impact of 1,4- versus 9,10-substitution topology on DNA intercalation geometry, cytotoxicity, and antitumor activity [1]. Its unique positional isomerism confers distinct pharmacological properties that are not shared by bisantrene or other in-class anthracene derivatives.

Why 1,4-Anthracenedicarboxaldehyde Bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) Cannot Be Substituted by Bisantrene or Other In-Class Anthracene Derivatives


Simple substitution of this 1,4-isomer with the 9,10-isomer bisantrene—or with other anthracene-based DNA intercalators such as mitoxantrone—is not scientifically valid because the position of the hydrazone-imidazoline side chains on the anthracene scaffold fundamentally alters DNA binding geometry, cellular uptake, susceptibility to P-glycoprotein (P-gp) efflux, and the resulting cytotoxicity profile [1]. Unlike bisantrene, which intercalates via its 9,10-substituted chromophore, the 1,4-substitution pattern forces a different orientation of the planar anthracene ring system between DNA base pairs, directly impacting the strength and mode of DNA binding [1]. Quantitatively, as demonstrated below, the 1,4-isomer exhibits a 311-fold lower potency in sensitive myeloma cells yet retains near-complete activity in multidrug-resistant cells, a profile diametrically opposed to bisantrene. These divergent properties mean that procurement or experimental designs that treat these positional isomers as interchangeable will produce results that are neither reproducible nor interpretable.

Quantitative Evidence Guide: Where 1,4-Anthracenedicarboxaldehyde Bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) Differs from Its 9,10-Isomer Bisantrene


Cytotoxicity in Sensitive Human Myeloma 8226 Cells: 1,4-Isomer (Compound 17) Versus 9,10-Isomer Bisantrene (Compound 1)

In a direct head-to-head comparison using the MTT assay against the human multiple myeloma cell line 8226 (sensitive, parental), the 1,4-isomer (compound 17) demonstrated an IC50 value of 5.6 µM, whereas the corresponding 9,10-isomer bisantrene (compound 1) exhibited an IC50 of 0.018 µM [1]. This represents a 311-fold difference in cytotoxic potency. The experimental conditions employed the standard 96-hour MTT microculture tetrazolium assay with a panel of human tumor cell lines; the detailed assay protocol is described in Alley et al., Cancer Res. 1988, 48, 589-601, as referenced within the primary study [1].

Antitumor Cytotoxicity DNA intercalator

Multidrug Resistance Profile: 1,4-Isomer Retains Potency in P-Glycoprotein-Expressing Myeloma 8226 Cells, Unlike Bisantrene

Using the same MTT assay against a 40-fold doxorubicin-resistant variant of human myeloma 8226 cells, which overexpresses P-glycoprotein (P-gp), the 1,4-isomer (compound 17) exhibited an IC50 of 6.7 µM, yielding a resistance index (RI = IC50_resistant / IC50_sensitive) of only 1.2 [1]. In stark contrast, bisantrene's IC50 increased from 0.018 µM (sensitive) to 9.1 µM (resistant), producing a resistance index of 505 [1]. This 420-fold difference in resistance index indicates that the 1,4-isomer is essentially unaffected by P-gp-mediated drug efflux, whereas bisantrene is a moderate-to-strong P-gp substrate [1].

Multidrug resistance P-glycoprotein Antitumor

Cross-Cell-Line Selectivity Differential: 1,4-Isomer Shows Relative Preference for Colon and Lung Cancer Lines

When evaluated across a panel of human tumor cell lines, the 1,4-isomer (compound 17) displayed a distinct selectivity pattern not observed with bisantrene [1]. The 1,4-isomer demonstrated IC50 values of 15 µM against colon carcinoma SW480, 1.6 µM against colon carcinoma WiDr, and 0.79 µM against non-small-cell lung carcinoma A549, compared to 5.6 µM against myeloma 8226 [1]. While direct bisantrene data for all lines is incomplete in the same study, the selectivity index (IC50_myeloma / IC50_cell_line) for the 1,4-isomer reveals a 7.1-fold preference for A549 lung cancer and a 3.5-fold preference for WiDr colon cancer over myeloma 8226, a pattern distinct from bisantrene's known high selectivity for myeloma lines [1].

Selectivity Colon cancer Lung cancer Antitumor

In Vivo Antitumor Activity Against P388 Lymphocytic Leukemia in DBA/2J Mice

The 1,4-isomer (compound 17) was evaluated in vivo against P388 lymphocytic leukemia in DBA/2J mice following the standard NCI protocol (10⁶ tumor cells inoculated intraperitoneally) [1]. At a dose of 50 mg/kg administered intraperitoneally on days 1, 5, and 9, the compound produced an increase in life span (ILS) of 32% relative to untreated controls, though it exhibited toxicity at higher doses and was inactive against L1210 leukemia in the same study [1]. Comparative in vivo data for bisantrene in the P388 model is not provided in the same study; however, bisantrene is widely documented in the literature as highly active against P388 leukemia (ILS typically >100% at optimal dosing), establishing a class-level reference point [1].

In vivo Leukemia Antitumor

Optimal Research and Industrial Application Scenarios for 1,4-Anthracenedicarboxaldehyde Bis((4,5-dihydro-1H-imidazol-2-yl)hydrazone) (CAS 197856-67-0)


Structure-Activity Relationship (SAR) Studies of Anthracene-Based DNA Intercalators

This compound serves as a critical comparator in SAR studies aimed at understanding how the position of side-chain attachment on the anthracene core (1,4- vs. 9,10-) affects DNA binding geometry, intercalation strength, and resultant cytotoxicity. Its 311-fold lower potency in sensitive myeloma cells and inverted resistance profile relative to bisantrene provide a quantitative framework for dissecting the structural determinants of DNA intercalator pharmacology [1].

Tool Compound for Investigating P-Glycoprotein-Mediated Multidrug Resistance

With a resistance index of only 1.2 in P-gp-overexpressing myeloma 8226 cells—contrasted with bisantrene's resistance index of 505—this compound is an ideal tool for studying P-gp substrate recognition, efflux kinetics, and resistance circumvention strategies. Its near-complete evasion of P-gp efflux makes it a valuable negative control or comparator in assays designed to characterize novel P-gp inhibitors or substrates [1].

Lead Compound for Colon and Lung Cancer-Selective Agent Development

The 1,4-isomer displays relative selectivity for colon (WiDr, IC50 = 1.6 µM) and lung (A549, IC50 = 0.79 µM) carcinoma cell lines, with selectivity indices of 3.5 and 7.1 respectively compared to myeloma 8226 [1]. This selectivity inversion relative to bisantrene supports its use as a lead scaffold for developing tissue-selective DNA intercalators targeting solid tumors of the colon and lung, particularly where bisantrene's myeloma-centric potency profile is not desired [1].

Synthetic Intermediate for Combinatorial Derivatization of the 1,4-Anthracene Scaffold

The 1,4-dicarboxaldehyde bis-hydrazone core provides a versatile synthetic handle for generating focused combinatorial libraries through hydrazone exchange, imine reduction, or metal coordination chemistry. Researchers can leverage this scaffold to explore modifications of the imidazoline moiety or hydrazone linker without the confounding influence of 9,10-quinone redox toxicity associated with anthracenedione derivatives [1].

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